molecular formula C8H10N2O2 B2931059 N,3-dimethyl-2-nitroaniline CAS No. 70254-75-0

N,3-dimethyl-2-nitroaniline

Cat. No.: B2931059
CAS No.: 70254-75-0
M. Wt: 166.18
InChI Key: LCJLKXGPJUXKDV-UHFFFAOYSA-N
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Description

N,3-dimethyl-2-nitroaniline: is an organic compound with the molecular formula C8H10N2O2 . It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group is attached to the benzene ring. This compound appears as a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-dimethylaniline: The most common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid.

    Reaction of Aniline with Nitrous Acid: Aniline is first reacted with nitrous acid to produce nitrosoaniline, which is then reacted with methanol to produce N-methyl-3-nitroaniline.

Industrial Production Methods: Industrial production methods often involve the large-scale nitration of N,N-dimethylaniline under controlled conditions to ensure high yield and purity. The process may include steps for purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,3-dimethyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties .

Industry: The compound is used in the production of dyes, antioxidants, gas gum inhibitors, and corrosion inhibitors. Its stability and reactivity make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N,3-dimethyl-2-nitroaniline primarily involves its reactivity as an electrophile due to the presence of the nitro group. The nitro group withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .

Comparison with Similar Compounds

Uniqueness: N,3-dimethyl-2-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its reactivity and solubility properties. The combination of these substituents makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N,3-dimethyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(9-2)8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJLKXGPJUXKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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